molecular formula C11H15N5O3S B4508247 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide

Cat. No.: B4508247
M. Wt: 297.34 g/mol
InChI Key: GUXLBJJSQAZGJH-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide is a complex organic compound that features a thiadiazole ring and a piperazine moiety

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Final Coupling: The final step involves coupling the thiadiazole and piperazine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide exerts its effects depends on its application:

    Medicinal Chemistry: It may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets in the body.

    Biological Studies: The compound can bind to proteins or nucleic acids, affecting their function and providing insights into biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide derivatives

Uniqueness

This compound is unique due to its combination of a thiadiazole ring and a piperazine moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-7-14-15-11(20-7)13-8(17)2-3-10(19)16-5-4-12-9(18)6-16/h2-6H2,1H3,(H,12,18)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXLBJJSQAZGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
Reactant of Route 2
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
Reactant of Route 3
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
Reactant of Route 4
Reactant of Route 4
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
Reactant of Route 5
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
Reactant of Route 6
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide

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